molecular formula C13H10BrN7S B11049668 6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11049668
M. Wt: 376.24 g/mol
InChI Key: UDZGHYMZUGWUJJ-UHFFFAOYSA-N
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Description

6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains multiple nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4-bromo-1,3-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of 4-bromoacetophenone with hydrazine hydrate in the presence of a suitable catalyst.

    Formation of the Triazole Ring: The next step involves the formation of the triazole ring. This can be done by reacting the pyrazole derivative with thiosemicarbazide under acidic conditions to form the triazole-thiadiazole core.

    Introduction of the Pyridine Ring: The final step involves the introduction of the pyridine ring. This can be achieved through a coupling reaction between the triazole-thiadiazole core and a pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and triazole rings.

    Reduction: Reduction reactions can occur at the bromine atom, leading to the formation of a hydrogenated derivative.

    Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Hydrogenated derivatives with the bromine atom replaced by a hydrogen atom.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new drugs targeting various diseases.

Medicine

In medicine, the compound has shown promise as a potential therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the treatment of diseases such as cancer and infectious diseases.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it a candidate for use in catalysis and materials science.

Mechanism of Action

The mechanism of action of 6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-fluoro-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-methyl-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in the presence of the bromine atom, which allows for unique chemical reactions and interactions. This makes it a valuable compound for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C13H10BrN7S

Molecular Weight

376.24 g/mol

IUPAC Name

6-(4-bromo-2,5-dimethylpyrazol-3-yl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H10BrN7S/c1-7-9(14)10(20(2)18-7)12-19-21-11(16-17-13(21)22-12)8-4-3-5-15-6-8/h3-6H,1-2H3

InChI Key

UDZGHYMZUGWUJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)C2=NN3C(=NN=C3S2)C4=CN=CC=C4)C

Origin of Product

United States

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